13-Oxo-ODE

Description

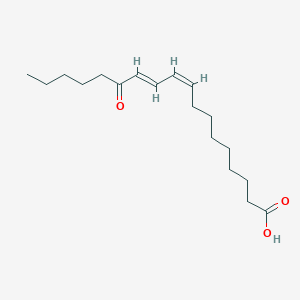

Structure

3D Structure

Properties

IUPAC Name |

(9Z,11E)-13-oxooctadeca-9,11-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXAZBBVQSRKJR-BSZOFBHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(=O)/C=C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101296867 | |

| Record name | 13-Oxo-9Z,11E-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 13-OxoODE | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004668 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

54739-30-9 | |

| Record name | 13-Oxo-9Z,11E-octadecadienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54739-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,11-Octadecadienoic acid, 13-oxo-, (E,Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054739309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-Oxo-9Z,11E-octadecadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101296867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Initial Characterization of 13-Oxo-Octadecadienoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, initial characterization, and biological functions of 13-oxo-9,11-octadecadienoic acid (13-oxo-ODA). This oxidized linoleic acid metabolite, notably found in tomato juice, has emerged as a potent activator of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid and glucose metabolism.[1][2][3] This document details the seminal findings related to its biological activity, including in vitro and in vivo evidence of its effects on dyslipidemia and hepatic steatosis. Furthermore, its role as a ligand for PPARγ and its anti-inflammatory and potential anti-cancer properties are discussed. This guide is intended to be a resource for researchers in pharmacology, nutrition, and drug development, providing detailed experimental protocols, quantitative data, and visual representations of its molecular pathways and experimental workflows.

Discovery and Initial Characterization

Identification in Tomato Products

While its isomer, 9-oxo-ODA, is present in fresh tomatoes, 13-oxo-ODA has been identified as being uniquely present in processed tomato products, such as tomato juice.[1][2][3] Its formation is thought to be a result of the processing methods. Quantitative analysis has shown that the localization of oxo-ODAs is primarily in the peel of the tomato fruit, and the amounts increase upon homogenization.[4]

Physicochemical Properties

13-oxo-ODA is a C18 fatty acid with a ketone group at the 13th carbon and conjugated double bonds at the 9th and 11th positions. Its chemical structure and key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₈H₃₀O₃ | [5] |

| Molecular Weight | 294.4 g/mol | [1][6] |

| IUPAC Name | (9Z,11E)-13-oxooctadeca-9,11-dienoic acid | [6] |

| CAS Number | 54739-30-9 | [5][7] |

| Appearance | Solid | [6] |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol (B145695): 50 mg/ml, PBS (pH 7.2): 1 mg/ml | [5] |

| λmax | 279 nm | [5] |

| Storage | Store at -80°C for long-term stability (≥ 2 years).[5] For solutions in solvent, store at -80°C for up to 1 year.[8] |

Biological Activity and Signaling Pathways

Potent PPARα Agonism

The most well-characterized biological activity of 13-oxo-ODA is its function as a potent agonist of PPARα, a ligand-activated transcription factor that plays a crucial role in regulating energy metabolism.[1][2][3] In vitro luciferase reporter assays have demonstrated that 13-oxo-ODA significantly induces PPARα activation in a dose-dependent manner.[9] Notably, its activity is stronger than that of its isomer, 9-oxo-ODA, and conjugated linoleic acid (CLA), a known PPARα activator.[1][2][3]

The activation of PPARα by 13-oxo-ODA initiates a signaling cascade that leads to the increased expression of genes involved in fatty acid oxidation. This has been observed in both primary hepatocytes and in vivo in animal models.[9]

Effects on Lipid and Glucose Metabolism in vivo

In vivo studies using obese diabetic KK-Ay mice have substantiated the in vitro findings. Dietary administration of 13-oxo-ODA was shown to decrease plasma and hepatic triglyceride levels.[1][2][3] This effect is attributed to the upregulation of PPARα target genes in the liver and skeletal muscle, such as Carnitine Palmitoyltransferase 1a (CPT1a), Acyl-CoA Oxidase (AOX), Fatty Acid Translocase (FAT), Acyl-CoA Synthetase (ACS), and Uncoupling Protein 2 (UCP2).[9]

Furthermore, 13-oxo-ODA treatment has been shown to improve glucose metabolism, as evidenced by reduced plasma glucose and insulin (B600854) concentrations in treated mice.[9]

Table 1: In Vivo Effects of 13-oxo-ODA in High-Fat Diet-Fed KK-Ay Mice

| Parameter | Control (HFD) | 0.02% 13-oxo-ODA | 0.05% 13-oxo-ODA | Source |

| Plasma Triglycerides (mg/dL) | ~250 | ~180 | ~150 | [9] |

| Hepatic Triglycerides (mg/g liver) | ~120 | ~90 | ~70 | [9] |

| Plasma Glucose (mg/dL) | ~450 | ~350 | ~350 | [9] |

| Plasma Insulin (ng/mL) | ~2.5 | ~1.8 | ~1.7 | [9] |

| Rectal Temperature (°C) | ~37.0 | Not Reported | ~37.67 | [9] |

| Statistically significant difference compared to the control group (p < 0.05). Data are approximate values derived from graphical representations in the source. |

Table 2: Effect of 0.05% 13-oxo-ODA on Gene Expression in Liver and Skeletal Muscle of KK-Ay Mice (Fold Change vs. Control)

| Gene | Liver | Skeletal Muscle | Function | Source |

| CPT1a/b | ~1.5 | ~1.8 | Fatty Acid Transport | [9] |

| AOX | ~2.0 | ~2.5 | Peroxisomal Fatty Acid Oxidation | [9] |

| FAT | ~1.8 | ~1.5 | Fatty Acid Transport | [9] |

| ACS | ~1.6 | ~1.7 | Fatty Acid Activation | [9] |

| UCP2 | ~2.2 | ~1.9 | Energy Expenditure | [9] |

| *Statistically significant difference compared to the control group (p < 0.05). Data are approximate values derived from graphical representations in the source. |

PPARγ Ligand Activity and Anti-Inflammatory Effects

In addition to its effects on PPARα, 13-oxo-ODA has been identified as an endogenous ligand for PPARγ in human colonic epithelial cells.[10] Activation of PPARγ in these cells leads to anti-inflammatory effects, including a decrease in the secretion of the pro-inflammatory cytokine IL-8.[10] This suggests a potential therapeutic role for 13-oxo-ODA in inflammatory bowel disease.

Anti-Cancer Stem Cell Activity

Recent studies have explored the potential of 13-oxo-ODA as an inhibitor of breast cancer stem cells (BCSCs).[11] It has been shown to suppress the formation and proliferation of mammospheres, reduce the population of CD44high/CD24low cells (a marker for BCSCs), and induce apoptosis in these cells.[11] The proposed mechanism involves the downregulation of the c-myc gene, suggesting a novel therapeutic avenue for targeting cancer stemness.[11]

Experimental Protocols

Extraction and Quantification of 13-oxo-ODA from Tomato Fruit

This protocol is adapted from a method for the analysis of oxo-ODAs in tomato fruit.[12]

-

Sample Preparation: Freeze-dry 100 mg of tomato tissue (e.g., peel, sarcocarp).

-

Extraction: Homogenize the freeze-dried sample in 1 mL of 99.5% ethanol containing an appropriate internal standard (e.g., heptadecanoic acid at 1 µg/mL).

-

Centrifugation: Centrifuge the homogenate at 15,000 rpm for 10 minutes at 4°C.

-

Supernatant Collection: Collect the supernatant.

-

Re-extraction: Re-extract the pellet with an additional 1 mL of the extraction solvent and repeat the centrifugation.

-

Pooling and Filtration: Pool the supernatants and filter through a 0.2-µm PVDF membrane.

-

Analysis: Analyze the filtrate using Ultra-Performance Liquid Chromatography/Time-of-Flight Mass Spectrometry (UPLC/TOF-MS).

PPARα Luciferase Reporter Gene Assay

This protocol is based on the methodology described for assessing the PPARα agonistic activity of 13-oxo-ODA.[2][9]

-

Cell Culture: Culture CV-1 monkey kidney cells in appropriate media.

-

Transfection: Co-transfect the CV-1 cells with the following plasmids using a suitable transfection reagent (e.g., Lipofectamine):

-

A reporter plasmid containing a luciferase gene under the control of a PPAR response element (e.g., p4xUASg-tk-luc).

-

An expression plasmid for a chimeric protein consisting of the GAL4 DNA-binding domain and the human PPARα ligand-binding domain (e.g., pM-hPPARα).

-

An internal control reporter plasmid for normalization of transfection efficiency (e.g., pRL-CMV).

-

-

Incubation: Incubate the transfected cells for 24 hours.

-

Treatment: Treat the cells with varying concentrations of 13-oxo-ODA, a vehicle control (e.g., DMSO), and a positive control (e.g., 5 nM GW7647) for 24 hours.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as fold induction relative to the vehicle control.

In Vivo Study in Obese Diabetic Mice

This protocol outlines the key aspects of the in vivo study design used to evaluate the effects of 13-oxo-ODA.[9]

-

Animal Model: Use 4-week-old male KK-Ay mice, a model for obese type 2 diabetes.

-

Acclimation: Acclimate the mice on a standard diet for 5 days.

-

Grouping: Divide the mice into three groups with similar average body weights.

-

Diets:

-

Control Group: 60% high-fat diet (HFD).

-

Treatment Group 1: HFD containing 0.02% (w/w) 13-oxo-ODA.

-

Treatment Group 2: HFD containing 0.05% (w/w) 13-oxo-ODA.

-

-

Treatment Duration: Maintain the mice on their respective diets for 4 weeks.

-

Housing: House the mice in individual cages in a temperature-controlled room (24±1°C) with a 12-hour light/dark cycle.

-

Outcome Measures:

-

Monitor body weight regularly.

-

At the end of the treatment period, collect blood samples for the analysis of plasma triglycerides, glucose, and insulin.

-

Harvest liver and skeletal muscle tissues for histological analysis and quantification of triglyceride content and gene expression by qRT-PCR.

-

Measure rectal temperature as an indicator of energy expenditure.

-

Synthesis and Stability

Synthesis

13-oxo-ODA can be synthesized from its precursor, 13-hydroxyoctadecadienoic acid (13-HODE). The synthesis involves the oxidation of the hydroxyl group of 13-HODE to a ketone. 13-HODE itself is a major bioactive metabolite of linoleic acid, formed by the action of 15-lipoxygenase-1. Enzymatic synthesis of 13-hydroperoxyoctadecadienoic acid, a precursor to 13-HODE, can be achieved using lipoxygenase from sources like soybeans.[13]

Stability and Storage

13-oxo-ODA has shown structural stability under hot and acidic conditions, which is relevant to its presence in processed tomato products.[14] For laboratory use, it is recommended to store 13-oxo-ODA at -80°C for long-term stability (at least 2 years).[5] If prepared in a solvent, the solution should be stored at -80°C and used within one year.[8] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution after preparation.

Conclusion and Future Directions

13-oxo-octadecadienoic acid is a promising bioactive lipid with significant potential in the management of metabolic disorders. Its discovery and initial characterization have firmly established its role as a potent PPARα agonist, with clear in vivo efficacy in improving dyslipidemia and hyperglycemia. The additional findings of its PPARγ ligand activity and anti-inflammatory and anti-cancer stem cell properties open up new avenues for research and therapeutic development.

Future research should focus on elucidating the detailed molecular mechanisms underlying its diverse biological effects, particularly the downstream signaling pathways of PPARγ activation in different cell types. Further investigation into its anti-cancer properties is warranted to explore its potential as a novel therapeutic agent. Clinical studies are the next logical step to translate the promising preclinical findings into tangible benefits for human health. This technical guide provides a solid foundation for researchers to build upon in their exploration of this fascinating and functionally diverse molecule.

References

- 1. 13-Oxo-9E,11E-octadecadienoic acid | C18H30O3 | CID 5283012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

- 3. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Localization of 9- and 13-oxo-octadecadienoic acids in tomato fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. 13-Oxo-9Z,11E-octadecadienoic acid | C18H30O3 | CID 6446027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. larodan.com [larodan.com]

- 8. 13-Oxo-9E,11E-octadecadienoic acid | PPAR | TargetMol [targetmol.com]

- 9. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

- 10. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 13-Oxo-9Z,11E-octadecadienoic Acid Down-regulates c-Myc and Attenuates Breast Cancer Cell Stemness - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. mdpi.com [mdpi.com]

- 14. Comparative and stability analyses of 9- and 13-Oxo-octadecadienoic acids in various species of tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 13-Oxo-9,11-octadecadienoic Acid (13-Oxo-ODE): Physicochemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Oxo-9,11-octadecadienoic acid (13-Oxo-ODE), a metabolite derived from the oxidation of linoleic acid, has garnered significant scientific interest due to its biological activities, particularly its role as a ligand for peroxisome proliferator-activated receptors (PPARs). This technical guide provides a comprehensive overview of the physicochemical properties and stability of this compound, presenting key data in a structured format, outlining experimental methodologies, and visualizing associated signaling pathways. This information is intended to support researchers and professionals in the fields of pharmacology, biochemistry, and drug development in their work with this bioactive lipid.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₀O₃ | [1][2][3] |

| Molecular Weight | 294.43 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [1] |

| Melting Point | Not Available | [2][4][5] |

| Boiling Point | Not Available | [2][4][5] |

| Water Solubility | 0.0013 g/L (Predicted) | [4] |

| Solubility in Organic Solvents | DMSO: 100 mg/mL (with sonication)[6]DMF: 50 mg/mL[3]Ethanol: 50 mg/mL[3] | [3][6] |

| pKa (Strongest Acidic) | 4.99 (Predicted) | [4] |

| logP | 5.66 (Predicted) | [4] |

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in experimental assays to ensure the integrity of the compound and the reproducibility of results.

Table 2: Stability and Storage Recommendations for this compound

| Condition | Recommendation | Source |

| Solid Form | Store at -20°C, protect from light, and store under nitrogen.[1][6] | [1][6] |

| In Solvent | Store at -80°C for up to 6 months.[6] Store at -20°C for up to 1 month.[6] Protect from light and store under nitrogen.[6] | [6] |

| General Stability | Stable under hot and acidic conditions.[7][8] | [7][8] |

Experimental Protocols

General Protocol for Assessing the Stability of this compound

While a specific, detailed experimental protocol for the stability testing of this compound is not extensively documented, a general methodology can be adapted from protocols for similar lipid molecules. This involves subjecting the compound to various stress conditions and monitoring its degradation over time using a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To determine the degradation kinetics of this compound under specific temperature, pH, and light conditions.

Materials:

-

This compound standard

-

HPLC or LC-MS grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers of various pH values (e.g., pH 3, 7, 9)

-

Temperature-controlled chambers/incubators

-

Photostability chamber

-

HPLC or LC-MS system with a suitable column (e.g., C18)

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol).

-

Stress Conditions:

-

Temperature: Aliquot the stock solution into vials and store them at different temperatures (e.g., 4°C, 25°C, 40°C).

-

pH: Dilute the stock solution in buffers of different pH values.

-

Light: Expose aliquots of the solution to controlled light conditions in a photostability chamber. Protect control samples from light.

-

-

Time Points: Collect samples at various time intervals (e.g., 0, 24, 48, 72 hours, and weekly).

-

Sample Analysis: Analyze the samples by HPLC or LC-MS to quantify the remaining amount of this compound.

-

Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate and calculate the half-life.

Extraction and Quantification of this compound from Biological Matrices

The following is a general workflow for the extraction and analysis of this compound from biological samples, adapted from methodologies for oxidized linoleic acid metabolites.[9]

Workflow for Extraction and Analysis of this compound.

Signaling Pathways

This compound is a known agonist of Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARγ and PPARα.[10][11][12][13][14][15][16][17] These nuclear receptors are ligand-activated transcription factors that regulate gene expression involved in lipid metabolism, inflammation, and cellular differentiation.

PPARγ Signaling Pathway

Activation of PPARγ by this compound is associated with anti-inflammatory effects and the regulation of adipogenesis.[10][11][13][14][17]

This compound Activation of the PPARγ Signaling Pathway.

PPARα Signaling Pathway

This compound also activates PPARα, a key regulator of fatty acid oxidation.[7][8][15][16][18] This activation leads to the upregulation of genes involved in the catabolism of fatty acids.

This compound Activation of the PPARα Signaling Pathway.

Conclusion

This technical guide consolidates the current knowledge on the physicochemical properties and stability of this compound. While there are gaps in the experimental data for certain physical constants, the available information on its solubility and stability provides a practical framework for its use in research. The elucidation of its role as a dual PPARγ and PPARα agonist underscores its importance as a bioactive lipid and a potential target for therapeutic development. The provided experimental outlines and pathway diagrams serve as a valuable resource for scientists investigating the biological functions and potential applications of this compound. Further research is warranted to determine the precise experimental values for all its physicochemical properties and to develop standardized protocols for its stability assessment.

References

- 1. researchgate.net [researchgate.net]

- 2. Human Metabolome Database: Showing metabocard for 13-OxoODE (HMDB0004668) [hmdb.ca]

- 3. caymanchem.com [caymanchem.com]

- 4. ContaminantDB: 13-OxoODE [contaminantdb.ca]

- 5. Showing Compound 13-OxoODE (FDB023396) - FooDB [foodb.ca]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Comparative and stability analyses of 9- and 13-Oxo-octadecadienoic acids in various species of tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 12. Predicting lipid oxidation lag phases: The key to determining shelf-life and decreasing food waste - UNIV OF MASSACHUSETTS [portal.nifa.usda.gov]

- 13. researchgate.net [researchgate.net]

- 14. This compound is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

- 16. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. files.core.ac.uk [files.core.ac.uk]

Endogenous production of 13-Oxo-ODE in mammalian tissues.

An In-depth Technical Guide to the Endogenous Production of 13-Oxo-ODE in Mammalian Tissues

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-oxo-9Z,11E-octadecadienoic acid (this compound) is a bioactive lipid mediator derived from the oxidative metabolism of linoleic acid (LA), the most abundant polyunsaturated fatty acid in the human diet. This molecule is implicated in a range of physiological and pathological processes, including cell proliferation, inflammation, and metabolic regulation. Its primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), a key nuclear receptor in cellular signaling. This technical guide provides a comprehensive overview of the endogenous biosynthesis of this compound in mammalian tissues, its quantitative levels, key signaling pathways, and detailed experimental protocols for its study.

Biosynthesis of this compound

The endogenous production of this compound is a two-step enzymatic process originating from linoleic acid.

-

Formation of 13-Hydroxyoctadecadienoic Acid (13-HODE): Linoleic acid, released from membrane phospholipids, is first oxidized to 13-hydroperoxyoctadecadienoic acid (13-HPODE). This reaction can be catalyzed by several enzymes, including 15-lipoxygenase (15-LOX), cyclooxygenases (COX-1 and COX-2), and certain cytochrome P450 (CYP) enzymes. The unstable 13-HPODE is then rapidly reduced to the more stable alcohol, 13-HODE, by peroxidases like glutathione (B108866) peroxidase.

-

Oxidation to this compound: The final step is the oxidation of 13-HODE to this compound. This conversion is catalyzed by a specific NAD+-dependent 13-hydroxyoctadecadienoic acid dehydrogenase (13-HODE dehydrogenase).[1][2] This enzyme has been identified in various tissues, with particularly high activity noted in colonic epithelial cells.[3][4][5]

Caption: Biosynthetic pathway of this compound from Linoleic Acid.

Tissue Distribution and Quantitative Levels

This compound is produced in various mammalian tissues, often in response to specific stimuli. Its concentration can vary significantly based on the tissue type, species, and physiological or pathological state. Tissues with notable production include the colonic mucosa, leukocytes, and reticulocyte membranes.[6] It has also been detected in plasma and brain tissue.[7][8]

The table below summarizes reported quantitative levels of this compound in different biological samples.

| Species | Sample Type | Condition | Concentration | Citation |

| Rat | Plasma | Normal | 57.8 ± 19.2 nmol/L | [8] |

| Rat | Plasma | Normal | 69.5 nmol/L | [8] |

| Human | Colon Cancer Cells (HT-29) | Stimulated | 155 ng/mL | [3][4] |

| Human | Primary Colonic Epithelial Cells | Stimulated | 85 ng/mL | [3][4] |

| Mouse | Amygdala | Control | Detectable, not quantified | [7] |

| Mouse | Periaqueductal Grey (PAG) | Control | Detectable, not quantified | [7] |

Signaling Pathways

The primary and most well-characterized signaling function of this compound is its role as an endogenous ligand for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[3] PPARγ is a nuclear hormone receptor that acts as a transcription factor to regulate the expression of numerous genes involved in lipid metabolism, inflammation, and cell differentiation.

Upon binding to this compound, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. In colonic epithelial cells, for example, this activation leads to anti-inflammatory effects, such as the reduced secretion of the pro-inflammatory cytokine IL-8.[3]

Caption: this compound signaling cascade via PPARγ activation.

Experimental Protocols

Protocol for Lipid Extraction from Mammalian Tissue

This protocol is a generalized procedure based on the widely used Folch or Bligh & Dyer methods for total lipid extraction.[9][10][11]

-

Tissue Homogenization:

-

Accurately weigh 50-100 mg of frozen tissue.

-

Place the tissue in a glass homogenizer tube on ice.

-

Add 10 volumes of ice-cold methanol (B129727) (e.g., 1 mL for 100 mg tissue).

-

Add an appropriate internal standard (e.g., deuterated this compound) to correct for extraction efficiency.

-

Homogenize thoroughly until no visible tissue fragments remain.

-

-

Solvent Partitioning:

-

Transfer the homogenate to a glass tube with a Teflon-lined cap.

-

Add 20 volumes of chloroform (B151607) (e.g., 2 mL for 100 mg tissue). The final chloroform:methanol ratio should be 2:1 (v/v).

-

Vortex the mixture vigorously for 2-3 minutes.

-

To induce phase separation, add 0.25 volumes of a salt solution (e.g., 0.9% NaCl or 0.7% KCl) relative to the total solvent volume.

-

Vortex again for 1 minute and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

-

Lipid Collection:

-

Two distinct phases will form: an upper aqueous/methanol phase and a lower organic (chloroform) phase containing the lipids.

-

Carefully collect the lower chloroform layer using a glass Pasteur pipette, avoiding the protein interface.

-

Transfer the lipid extract to a new glass tube.

-

-

Drying and Reconstitution:

-

Evaporate the chloroform under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a small, precise volume of an appropriate solvent (e.g., 100 µL of methanol or acetonitrile) for analysis. Store at -80°C until use.

-

Protocol for Quantification by LC-MS/MS

This protocol outlines a method for the targeted quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8][12][13]

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 column (e.g., 2.1 x 150 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% acetic acid or formic acid.

-

Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v).

-

Gradient: Develop a suitable gradient to separate this compound from its precursor (13-HODE) and other isomers. A typical gradient might run from 35% B to 95% B over 15-20 minutes.

-

Flow Rate: 0.2-0.3 mL/min.

-

Injection Volume: 5-10 µL of the reconstituted lipid extract.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition: Monitor the specific precursor-to-product ion transition for this compound. For a deuterated internal standard (d3-13-oxo-ODE), the transition is m/z 296.2 → 198.1.[13][14] The transition for native this compound ([M-H]⁻) would be approximately m/z 293.2 → [fragment ion]. The specific fragment must be determined by infusion of a pure standard.

-

Instrument Settings: Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) to maximize signal intensity.

-

-

Quantification:

-

Generate a standard curve using a pure this compound standard across a range of concentrations (e.g., 0.1 to 100 ng/mL).

-

Calculate the ratio of the peak area of the endogenous this compound to the peak area of the internal standard.

-

Determine the concentration in the sample by interpolating this ratio against the standard curve.

-

Experimental and Analytical Workflow

The comprehensive study of this compound involves several critical stages, from sample acquisition to final data analysis and biological interpretation.

Caption: General workflow for the analysis of this compound.

Conclusion

This compound is an important signaling lipid derived from linoleic acid with established roles in regulating metabolism and inflammation through PPARγ. Its production is tightly regulated by 13-HODE dehydrogenase and is prominent in specific tissues like the colon. Understanding the dynamics of its endogenous production is crucial for researchers investigating inflammatory diseases, metabolic disorders, and cancer. The methodologies outlined in this guide provide a robust framework for the accurate extraction, quantification, and functional study of this compound in various mammalian systems, paving the way for further discoveries in this area and potential therapeutic applications.

References

- 1. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism of oxidized linoleic acid: characterization of 13-hydroxyoctadecadienoic acid dehydrogenase activity from rat colonic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Decreased levels of 13-hydroxyoctadecadienoic acid (13-HODE) dehydrogenase in neoplastic tissue of human colon biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. Concentrations of oxidized linoleic acid derived lipid mediators in the amygdala and periaqueductal grey are reduced in a mouse model of chronic inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mmpc.org [mmpc.org]

- 11. aocs.org [aocs.org]

- 12. lipidmaps.org [lipidmaps.org]

- 13. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

The Enzymatic Keystone: A Technical Guide to 13-HODE Dehydrogenase in 13-Oxo-ODE Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of 13-hydroxyoctadecadienoic acid (13-HODE) dehydrogenase in the synthesis of 13-oxo-octadecadienoic acid (13-Oxo-ODE). As our understanding of lipid metabolism and its implications in health and disease expands, the enzymatic conversion of 13-HODE to this compound has emerged as a critical control point in cellular signaling. This document details the biochemical characteristics of 13-HODE dehydrogenase, outlines experimental protocols for its study, and contextualizes its function within relevant signaling pathways.

Introduction: The Significance of the 13-HODE to this compound Conversion

Linoleic acid, an essential omega-6 fatty acid, is a precursor to a variety of bioactive oxidized metabolites, including 13-HODE. The subsequent oxidation of 13-HODE is catalyzed by the NAD⁺-dependent enzyme, 13-HODE dehydrogenase, yielding this compound. This conversion is not merely a metabolic step but a key event in the generation of a potent signaling molecule. This compound has been identified as an endogenous ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that governs gene expression involved in cellular differentiation, lipid metabolism, and inflammation.[1][2] The activity of 13-HODE dehydrogenase is thus positioned to be a crucial regulator of these fundamental cellular processes.

Quantitative Data on 13-HODE Dehydrogenase

The enzymatic activity of 13-HODE dehydrogenase has been characterized in various biological systems. The following tables summarize key quantitative data to facilitate comparative analysis.

Table 1: Kinetic Properties of Rat Liver 13-HODE Dehydrogenase

| Parameter | Value | Source |

| Km for 13-HODE | 6.3 µM | [3] |

| Vmax | 5.7 nmol/min/mg | [3] |

Table 2: Substrate Specificity of Rat Liver 13-HODE Dehydrogenase

| Substrate | Relative Activity (%) | Source |

| 13-HODE | 100 | [3] |

| 9-HODE | 53 | |

| 15-hydroxyeicosatetraenoic acid (15-HETE) | 64 |

Table 3: Specific Activity of 13-HODE Dehydrogenase in Differentiated Cell Lines

| Cell Line | Specific Activity (pmol/min/mg) | Source |

| Caco-2 (highly differentiated) | 200-400 | |

| HT-29 (moderately differentiated) | 20-60 | Increases in 13-hydroxyoctadecadienoic acid dehydrogenase activity during differentiation of cultured cells. Carcinogenesis. 1993 Nov;14(11):2239-43. |

| Swiss mouse 3T3 fibroblasts (undifferentiated) | 0.6-2 |

Experimental Protocols

This section provides detailed methodologies for the investigation of 13-HODE dehydrogenase activity and the analysis of its product, this compound.

Assay for 13-HODE Dehydrogenase Activity

This protocol is based on the NAD⁺-dependent conversion of 13-HODE to this compound, which can be monitored spectrophotometrically by the formation of a 2,4-dienone chromophore.

Materials:

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.4)

-

13-HODE substrate solution (in a suitable solvent like ethanol)

-

NAD⁺ solution

-

Enzyme preparation (e.g., cytosolic fraction from tissue homogenate or cell lysate)

-

Spectrophotometer capable of reading at 285 nm

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the phosphate buffer and NAD⁺.

-

Add the enzyme preparation to the reaction mixture and incubate for a short period to equilibrate.

-

Initiate the reaction by adding the 13-HODE substrate solution.

-

Immediately begin monitoring the increase in absorbance at 285 nm over time.

-

The rate of increase in absorbance is proportional to the enzyme activity.

-

Calculate the specific activity using the molar extinction coefficient of this compound at 285 nm.

HPLC Analysis of 13-HODE and this compound

High-Performance Liquid Chromatography (HPLC) is a robust method for the separation and quantification of 13-HODE and this compound.

Instrumentation and Columns:

-

HPLC system with a UV detector

-

Normal-phase silica (B1680970) column (e.g., Absolute SiO₂, 250 mm × 4.6 mm, 5 µm) or a C18 reverse-phase column (e.g., Phenomenex ODS(2), 2 x 150 mm, 5 µm).

Mobile Phase (Normal Phase):

-

Isocratic elution with a mixture of n-hexane, isopropanol, and acetic acid (e.g., 98.3:1.6:0.1, v/v/v).

Mobile Phase (Reverse Phase):

-

A gradient starting from 85% methanol (B129727) with 0.2% acetic acid to 100% methanol with 0.2% acetic acid.

Detection:

-

UV detection at 234 nm for 13-HODE and 285 nm for this compound.

Sample Preparation:

-

Extract lipids from the sample using a suitable organic solvent (e.g., methanol).

-

Purify the extract using a solid-phase extraction (SPE) column (e.g., Sep-Pak C18).

-

Reconstitute the dried extract in the mobile phase for injection into the HPLC system.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a general experimental workflow.

Caption: Signaling pathway of this compound synthesis and PPARγ activation.

Caption: Experimental workflow for analyzing 13-HODE and this compound.

Conclusion

13-HODE dehydrogenase is a critical enzyme that catalyzes the formation of the potent signaling molecule this compound. Its activity is tightly regulated and correlates with cellular differentiation states, highlighting its potential as a therapeutic target and a biomarker. The methodologies outlined in this guide provide a framework for the detailed investigation of this enzyme and its product, paving the way for a deeper understanding of their roles in health and disease and for the development of novel therapeutic strategies.

References

An In-Depth Technical Guide to the Cellular Signaling Pathways Activated by 13-Oxo-ODE

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-Oxo-ODE), a metabolite of linoleic acid, is an emerging lipid mediator with significant biological activities. It is formed from the dehydrogenation of 13-hydroxyoctadecadienoic acid (13-HODE) and has been identified as an endogenous ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ.[1][2][3] This guide provides a comprehensive overview of the cellular signaling pathways activated by this compound, with a focus on its role in inflammation, lipid metabolism, and oxidative stress.

Core Signaling Pathways

The primary signaling pathways activated by this compound involve the nuclear receptor superfamily of peroxisome proliferator-activated receptors (PPARs). It has been shown to be a potent agonist for both PPARα and PPARγ.[1][2] Additionally, this compound influences other key signaling cascades, including NF-κB, MAPK, and Nrf2/ARE pathways, primarily in the context of its anti-inflammatory and antioxidant effects.[4][5]

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

This compound has been identified as a high-affinity endogenous ligand for both PPARα and PPARγ.[6]

-

PPARα Activation: In tissues where PPARα is highly expressed, such as the liver and skeletal muscle, this compound activation leads to the regulation of genes involved in fatty acid oxidation.[2] This results in decreased plasma and hepatic triglyceride levels.[2][7]

-

PPARγ Activation: this compound serves as an endogenous ligand for PPARγ in human colonic epithelial cells.[3] This interaction is crucial for its anti-inflammatory effects, including the reduction of pro-inflammatory cytokine secretion.[1][3] In adipocytes, this compound-mediated PPARγ activation promotes adipogenesis and glucose uptake.[8]

Anti-Inflammatory Signaling

This compound exhibits significant anti-inflammatory properties by modulating the NF-κB and MAPK signaling pathways.[4][5]

-

Inhibition of NF-κB Signaling: this compound inhibits the lipopolysaccharide (LPS)-induced nuclear translocation of the NF-κB p65 subunit.[4][5] This leads to the suppression of pro-inflammatory gene expression.

-

Modulation of MAPK Signaling: this compound has been shown to suppress the LPS-stimulated phosphorylation of ERK1/2, JNK, and p38 MAP kinases, further contributing to its anti-inflammatory effects.[4][5]

Antioxidant and Cytoprotective Signaling

This compound also plays a role in the cellular antioxidant response.

-

Nrf2/ARE Pathway Activation: this compound can activate the Nrf2/HO-1 signaling axis, which enhances cellular antioxidant defenses.[4][6] It has been shown to weakly activate the antioxidant response element (ARE).[9]

-

Reduction of Reactive Oxygen Species (ROS): By activating these pathways, this compound can reduce the production of reactive oxygen species.[4]

Quantitative Data

The following tables summarize the quantitative data available on the activation of signaling pathways by this compound.

| Parameter | Cell Type | Value | Reference |

| PPARγ Activation | Not specified | Moderately activated at 0.6 μM | [1] |

| ARE Activation | IMR-32 neuroblastoma cells | 3.9-fold activation at 10 μM | [9] |

Table 1: Receptor Activation Data for this compound

| Target Gene/Protein | Cell Type | Treatment | Fold Change/Effect | Reference |

| IL-1β mRNA | RAW 264.7 macrophages | 100 μM 13-KODE + LPS | 52% downregulation | [4] |

| IL-1β protein | RAW 264.7 macrophages | 100 μM 13-KODE + LPS | 72% downregulation | [4] |

| TNF-α mRNA | RAW 264.7 macrophages | 100 μM 13-KODE + LPS | 66% downregulation | [4] |

| TNF-α protein | RAW 264.7 macrophages | 100 μM 13-KODE + LPS | 61% downregulation | [4] |

| Nuclear p65 | RAW 264.7 macrophages | 100 μM 13-KODE + LPS | Reduced by 67% | [4] |

| CPT1a, AOX, FAT, ACS, UCP2 mRNA | Mouse primary hepatocytes | 20 μM 13-oxo-ODA | Increased expression | [2][10] |

| CPT1a, AOX, FAT, ACS, UCP2 mRNA | Liver of KK-Ay mice | 0.05% 13-oxo-ODA diet | Increased expression | [2][11] |

Table 2: Downstream Effects of this compound on Gene and Protein Expression

Experimental Protocols

PPARα Activation Luciferase Reporter Assay[2][11][13]

-

Cell Line: CV1 cells.

-

Plasmids:

-

Reporter plasmid: p4xUASg-tk-luc.

-

Expression vector for GAL4-PPARα chimeric protein: pM-hPPARα.

-

Internal control plasmid: pRL-CMV.

-

-

Procedure:

-

Transfect CV1 cells with the three plasmids.

-

24 hours post-transfection, treat the cells with varying concentrations of this compound or a vehicle control for 24 hours. A synthetic PPARα agonist (e.g., GW7647) can be used as a positive control.

-

Measure luciferase activity using a dual-luciferase reporter assay system.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Express the results as fold induction relative to the vehicle control.

-

Western Blot Analysis for NF-κB and MAPK Signaling[4][5]

-

Cell Line: RAW 264.7 macrophages.

-

Treatment:

-

Pre-treat cells with 100 μM this compound for 1 hour.

-

Stimulate with 1 μg/mL LPS for 30 minutes.

-

-

Procedure:

-

For NF-κB analysis, prepare nuclear and cytosolic fractions. For MAPK analysis, use total protein extracts.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membranes with primary antibodies against p65 (for NF-κB), phospho-ERK1/2, phospho-p38, and phospho-JNK (for MAPK).

-

Use antibodies against Lamin B (nuclear fraction), β-actin (cytosolic and total fractions) as loading controls.

-

Incubate with appropriate secondary antibodies and visualize the protein bands.

-

Quantify band intensities to determine the relative protein expression levels.

-

Real-Time Quantitative RT-PCR for PPARα Target Gene Expression[2][7][13]

-

Cell Type: Mouse primary hepatocytes or liver/skeletal muscle tissue from mice.

-

Treatment:

-

In vitro: Treat primary hepatocytes with 20 μM this compound for 24 hours.

-

In vivo: Feed mice a high-fat diet containing 0.05% this compound for 4 weeks.

-

-

Procedure:

-

Isolate total RNA from cells or tissues.

-

Synthesize cDNA using reverse transcriptase.

-

Perform real-time quantitative PCR using SYBR green fluorescence with primers for PPARα target genes (e.g., CPT1a, AOX, FAT, ACS, UCP2) and a housekeeping gene (e.g., 36B4) for normalization.

-

Calculate the relative mRNA expression levels using the comparative Ct method.

-

Visualizations

Caption: PPAR Signaling Pathway Activated by this compound.

Caption: Anti-Inflammatory Action of this compound.

Caption: Workflow for PPARα Luciferase Reporter Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

- 3. This compound is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Research Compound|PPARγ Ligand [benchchem.com]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Activation of the antioxidant response element by specific oxidized metabolites of linoleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

Natural sources and dietary precursors of 13-Oxo-ODE.

An In-depth Technical Guide to the Natural Sources and Dietary Precursors of 13-Oxo-ODE For Researchers, Scientists, and Drug Development Professionals

Abstract

13-oxo-9,11-octadecadienoic acid (this compound) is a bioactive lipid mediator derived from the oxidative metabolism of linoleic acid (LA). As an endogenous ligand for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARα, this compound is implicated in the regulation of inflammatory processes and metabolic pathways. Its presence in various natural sources and formation from a primary dietary precursor underscore its potential significance in nutrition and pharmacology. This guide provides a comprehensive overview of the dietary origins, biosynthesis, and natural occurrence of this compound, supported by quantitative data, detailed experimental protocols for its analysis, and diagrams of its key biological pathways.

Dietary Precursors of this compound

The principal dietary precursor to all endogenous this compound is linoleic acid (LA) , an essential omega-6 polyunsaturated fatty acid.[1][2] Mammals cannot synthesize LA de novo and must obtain it from dietary sources.[1][2] Consequently, the abundance of LA and its oxidized metabolites (OXLAMs), including this compound, in mammalian tissues is directly influenced by dietary intake.[1] Foods rich in linoleic acid include vegetable oils, nuts, seeds, and meat.

Biosynthesis of this compound from Linoleic Acid

The conversion of linoleic acid to this compound is a multi-step enzymatic process. The pathway can also proceed non-enzymatically via free radical-mediated oxidation.

-

Oxygenation of Linoleic Acid: The process begins with the oxygenation of LA to form 13-hydroperoxyoctadecadienoic acid (13-HpODE). This initial step can be catalyzed by several enzymes, including 12/15-lipoxygenase (LOX), cyclooxygenase (COX), and cytochrome P450 (CYP) enzymes.

-

Reduction to 13-HODE: The unstable 13-HpODE is rapidly reduced to its more stable corresponding alcohol, 13-hydroxyoctadecadienoic acid (13-HODE), a reaction often facilitated by glutathione-dependent peroxidases.

-

Dehydrogenation to this compound: The final step is the oxidation of 13-HODE to this compound. This conversion is catalyzed by a specific NAD+-dependent 13-HODE dehydrogenase, which has been identified in tissues such as the colonic mucosa.

Natural Sources and Quantitative Data

This compound is found in a variety of plant and animal sources, both as a naturally occurring compound and as a product of lipid oxidation during processing and storage.

Plant Sources

This compound has been identified in several plants. Known botanical sources include:

-

Safflower (Carthamus oxyacantha)

-

Soybean (Glycine max)

-

Mugwort (Artemisia argyi)

-

Tomato (Solanum lycopersicum)

-

Mandarin orange (Citrus reticulata)

-

Bitter gourd (Momordica charantia)

-

Glasswort (Salicornia herbacea L.)

Vegetable Oils

Vegetable oils, being rich in the precursor linoleic acid, are a significant source of oxidized metabolites. The concentrations of this compound and its direct precursor, 13-HODE, vary considerably among different oils, influenced by factors like fatty acid composition, processing, and storage conditions.

| Oil Type | 13-HODE (ng/mL) | This compound (ng/mL) |

| Flaxseed Oil | 1000 (725–1250) | 110 (72–146) |

| Olive Oil | 350 (269–431) | 35 (28–46) |

| Corn Oil | 360 (250–435) | 10 (8–12) |

| Soybean Oil | 12 (10–15) | 3 (2–4) |

| Canola Oil | 3 (3–4) | 2 (1–2) |

| Table 1: Concentrations of 13-HODE and this compound in commercial plant oils. Data are expressed as median and interquartile range (25th and 75th percentiles). Adapted from Gouveia-Figueira & Nording (2015). |

Endogenous Occurrence in Mammals

This compound is an endogenous metabolite in mammals. High activity of 13-HODE dehydrogenase, the enzyme responsible for its synthesis, is found in colonic epithelial cells. It has also been detected in rabbit reticulocyte plasma and mitochondrial membranes, where it is often esterified to phospholipids.

| Biological Matrix | Species | Concentration of this compound |

| Plasma | Rat | 57.8 ± 19.2 nmol/L |

| Plasma | Rat | 69.5 nmol/L |

| Table 2: Quantification of this compound in rat plasma from two different measurement approaches (one-point standard addition and standard addition curve). Adapted from Taha et al. (2014). |

Biological Activity and Signaling Pathways

This compound exerts its biological effects primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors that regulate lipid metabolism and inflammation.

-

PPARγ Activation: this compound is a potent endogenous ligand for PPARγ. Binding and activation of PPARγ in cells like colonic epithelial cells leads to the transcriptional repression of pro-inflammatory factors. For instance, it has been shown to significantly decrease the secretion of the pro-inflammatory cytokine IL-8.

-

PPARα Activation: Some studies also report this compound and its isomers as agonists of PPARα, a receptor that plays a critical role in regulating lipid metabolism.

Experimental Protocols

Accurate quantification of this compound from biological matrices requires robust extraction and sensitive analytical techniques, typically involving liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Workflow for Analysis

Protocol 1: Lipid Extraction from Plasma

This protocol is adapted from methods for analyzing oxidized fatty acids in plasma.

-

Sample Preparation: Aliquot 200 µL of plasma into a clean borosilicate glass test tube. To prevent auto-oxidation during preparation, samples should be kept on ice, and antioxidants like butylated hydroxytoluene (BHT) can be added to solvents.

-

Internal Standard: Add 10 µL of an appropriate internal standard mixture. For OXLAMs, deuterated standards like 15(S)-HETE-d8 are often used for quantification of the broader class, though a specific deuterated this compound standard would be ideal if available.

-

Hydrolysis (for total OXLAMs): To measure both free and esterified this compound, perform base hydrolysis by adding a methanolic sodium hydroxide (B78521) solution and incubating at 60°C for 30 minutes.

-

Extraction:

-

Acidify the sample to pH ~3 using acetic acid or HCl.

-

Add an extraction solvent mixture, such as 2-propanol/hexane. A common formulation is 1.0 mL of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).

-

Vortex briefly, then add 2.0 mL of hexane.

-

Vortex vigorously for 3 minutes to ensure thorough mixing.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic (hexane) layer to a new tube.

-

-

Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a small volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., methanol/water mixture).

Protocol 2: LC-MS/MS Quantification

This protocol outlines typical parameters for quantifying this compound using a triple quadrupole mass spectrometer.

-

Chromatographic System: A reverse-phase C18 column (e.g., 2.1 × 150 mm, 1.8 µm) is commonly used.

-

Mobile Phase: A binary gradient system is typical.

-

Mobile Phase A: Water/acetonitrile with a small amount of acetic acid (e.g., 90:10:0.04 v/v/v).

-

Mobile Phase B: Acetonitrile/isopropanol (e.g., 80:20 v/v).

-

-

Gradient: A gradient from ~30% B to 100% B over 15-20 minutes is used to separate the various lipid mediators.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is used.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transition for this compound:

-

Precursor Ion (Q1): m/z 293.2 [M-H]⁻.

-

Product Ion (Q3): A characteristic fragment ion is monitored for quantification. For this compound, a predominant product ion is m/z 113.1, formed by cleavage adjacent to the carbonyl group.

-

-

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of a this compound analytical standard.

References

- 1. Scholarly Article or Book Chapter | Lowering dietary linoleic acid reduces bioactive oxidized linoleic acid metabolites in humans | ID: g158br45s | Carolina Digital Repository [cdr.lib.unc.edu]

- 2. Lowering dietary linoleic acid reduces bioactive oxidized linoleic acid metabolites in humans - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Functions of 13-Oxo-ODE in Inflammation and Immunity: A Technical Guide

Abstract

13-Oxo-octadecadienoic acid (13-Oxo-ODE), a reactive oxidized metabolite of linoleic acid, is emerging as a significant endogenous lipid mediator in the regulation of inflammatory and immune responses. This technical guide provides a comprehensive overview of the biosynthesis, molecular mechanisms, and biological functions of this compound. Primarily acting as a potent endogenous agonist for the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), this compound exerts significant anti-inflammatory effects across various cell types, particularly macrophages and colonic epithelial cells. This document details its role in modulating key signaling pathways, including NF-κB, MAPK, and Nrf2/HO-1, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the underlying molecular interactions, offering a valuable resource for researchers and professionals in drug development.

Biosynthesis of this compound

This compound is not directly synthesized but is the product of a multi-step enzymatic cascade originating from the essential fatty acid, linoleic acid (LA). This pathway is active in various cells, including leukocytes and colonic epithelial cells.[1][2]

The key steps are:

-

Oxygenation of Linoleic Acid : The process is initiated by lipoxygenase (LOX) enzymes, particularly 12/15-lipoxygenase, which catalyze the oxidation of linoleic acid to form 13-hydroperoxyoctadecadienoic acid (13-HPODE).[3][4]

-

Reduction to 13-HODE : 13-HPODE is a transient intermediate that is rapidly reduced by peroxidases, such as glutathione (B108866) peroxidases, to the more stable alcohol, 13-hydroxyoctadecadienoic acid (13-HODE).[5][6]

-

Dehydrogenation to this compound : The final step is the dehydrogenation of 13-HODE, catalyzed by the NAD+-dependent 13-HODE dehydrogenase, to produce the ketone this compound.[1][7][8] This enzyme's activity is notably high in colonic epithelial cells.[2][3]

Core Mechanism of Action: PPARγ Activation

The primary mechanism through which this compound exerts its anti-inflammatory effects is by acting as a potent, endogenous ligand for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1][2][3] PPARγ is a nuclear hormone receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

Activation of PPARγ by this compound leads to:

-

Transcriptional Repression : It induces the transcriptional repression of pro-inflammatory genes, such as those encoding cytokines and chemokines.[2][3]

-

Anti-inflammatory Gene Expression : It promotes the expression of genes involved in anti-inflammatory responses and metabolic regulation.

Binding assays using radiolabeled (14C) this compound have directly demonstrated a physical interaction with PPARγ.[2][3] This activation is often more potent than that of its precursor, 13-HODE, or other known PPARγ agonists like troglitazone (B1681588) in specific cellular contexts.[2][3]

Anti-inflammatory and Immunomodulatory Functions

In Macrophages

This compound (often referred to as 13-KODE in these studies) demonstrates significant anti-inflammatory activity in macrophages, which are key cells in the innate immune response. In lipopolysaccharide (LPS)-stimulated macrophage models, this compound has been shown to:

-

Inhibit Pro-inflammatory Mediators : It effectively suppresses the production of nitric oxide (NO) by downregulating inducible nitric oxide synthase (iNOS) expression.[5][9] It also reduces the secretion and gene expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[5][10]

-

Modulate NF-κB and MAPK Pathways : this compound inhibits the activation of the master inflammatory transcription factor, NF-κB, by preventing the nuclear translocation of its p65 subunit.[5][11] It also suppresses the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPKs), including p38, ERK, and JNK, which are crucial for the inflammatory response.[5][10]

-

Activate Nrf2/HO-1 Antioxidant Pathway : It upregulates the expression of Nuclear factor erythroid-2-related factor 2 (Nrf2) and its downstream target, Heme Oxygenase-1 (HO-1).[5][9] This pathway is a critical cellular defense mechanism against oxidative stress, which is closely linked to inflammation.

In Colonic Epithelial Cells

The anti-inflammatory properties of this compound are particularly relevant in the context of intestinal inflammation, such as in Inflammatory Bowel Disease (IBD).[3][12] In human colonic epithelial cells (CECs), this compound activates PPARγ, leading to a significant reduction in the secretion of the pro-inflammatory chemokine Interleukin-8 (IL-8).[3] This effect is more pronounced than that observed with other PPARγ ligands, suggesting that the 13-HODE dehydrogenase enzyme, which produces this compound, could be a therapeutic target in IBD.[2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from published studies on this compound.

Table 1: Effects of this compound on Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

| Mediator | Treatment | Concentration | Result | Reference |

| TNF-α (mRNA) | This compound | 100 µM | Down-regulated expression by 52% vs. LPS control | [10] |

| TNF-α (protein) | This compound | 100 µM | Down-regulated secretion by 72% vs. LPS control | [10] |

| IL-1β (mRNA) | This compound | 100 µM | Down-regulated expression by 52% vs. LPS control | [10] |

| IL-1β (protein) | This compound | 100 µM | Down-regulated secretion by 72% vs. LPS control | [10] |

| Nuclear p65 (NF-κB) | This compound | 100 µM | Reduced nuclear levels by 67% vs. LPS control | [5] |

Table 2: Endogenous Concentrations of this compound

| Sample Type | Condition | Concentration (ng/mL) | Concentration (nmol/L) | Reference |

| HT-29 Cell Homogenates | Stimulated | 155 ng/mL | - | [2][3] |

| Primary CECs Homogenates | Stimulated | 85 ng/mL | - | [2][3] |

| Rat Plasma | Baseline | - | 57.8 ± 19.2 nmol/L | [4] |

| Rat Plasma | Baseline (alt. method) | - | 69.5 nmol/L | [4] |

Key Experimental Protocols

Investigating the bioactivity of this compound involves a combination of analytical chemistry, cell biology, and molecular biology techniques.

Quantification of this compound in Biological Samples

-

Principle : To accurately measure levels of this compound in plasma, tissues, or cell culture media.

-

Methodology :

-

Lipid Extraction : Total lipids are extracted from the sample, often using a Folch or Bligh-Dyer method. For total concentration (free + esterified), a base hydrolysis step (e.g., with NaOH or Na2CO3) is performed to release esterified oxylipins.[4][13]

-

Purification : Solid-phase extraction (SPE) is commonly used to clean up the sample and isolate the lipid fraction.

-

Analysis : Quantification is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13][14] This method offers high sensitivity and specificity. An internal standard (e.g., a deuterated version like d3-13-oxo-ODE) is added at the beginning of the procedure for accurate quantification.[13][15] Reversed-phase HPLC (RP-HPLC) can also be used for separation and identification.[2][3]

-

Macrophage Anti-inflammatory Assay

-

Principle : To assess the ability of this compound to suppress inflammatory responses in macrophages.

-

Methodology :

-

Cell Culture : Murine macrophage cell line RAW 264.7 is cultured under standard conditions.[5][9]

-

Pre-treatment : Cells are pre-treated with various concentrations of this compound (e.g., 50-100 µM) for a short period (e.g., 1 hour).[10][11]

-

Stimulation : Inflammation is induced by adding Lipopolysaccharide (LPS, 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurement, 30 minutes for signaling pathway analysis).[10][11]

-

Endpoint Analysis :

-

NO Production : Measured in the supernatant using the Griess reagent.[5][9]

-

Cytokine Levels : TNF-α and IL-1β in the supernatant are quantified by ELISA.[10][11]

-

Gene Expression : Cellular RNA is isolated, and iNOS, TNF-α, and IL-1β mRNA levels are measured by qRT-PCR.[5][10]

-

Signaling Proteins : Cell lysates are analyzed by Western blotting to detect the phosphorylated (active) forms of MAPKs and the nuclear translocation of NF-κB p65.[5][11]

-

-

PPARγ Binding and Activation Assays

-

Principle : To confirm that this compound directly binds to and activates PPARγ.

-

Methodology :

-

Direct Binding Assay : A His-tagged recombinant PPARγ protein is used.[2][3] The protein is incubated with radiolabeled [14C]-13-Oxo-ODE. The binding is then quantified, demonstrating a direct interaction.[2][3]

-

Reporter Gene Assay :

-

Cells (e.g., Caco-2 or CV-1) are co-transfected with a PPARγ expression vector and a reporter plasmid containing a luciferase gene under the control of a PPRE promoter.[16][17]

-

Cells are treated with this compound.

-

PPARγ activation is quantified by measuring the luciferase activity, which is proportional to the binding and activation of the receptor.[16][17]

-

-

Potential Therapeutic Implications

The potent anti-inflammatory effects of this compound, mediated primarily through the activation of PPARγ, highlight its therapeutic potential. Given its significant activity in intestinal epithelial cells and macrophages, targeting the this compound pathway could be a promising strategy for inflammatory conditions.[3][12] Specifically, enhancing the local production of this compound by modulating the activity of 13-HODE dehydrogenase could offer a novel approach for treating IBD and other inflammatory disorders.[2][3] Furthermore, its ability to engage multiple anti-inflammatory mechanisms simultaneously (NF-κB/MAPK inhibition and Nrf2 activation) makes it an attractive candidate for resolving inflammation and restoring tissue homeostasis.[5]

Conclusion

This compound is a key oxidized linoleic acid metabolite with robust anti-inflammatory and immunomodulatory functions. Its role as a potent endogenous PPARγ agonist places it at a critical junction of lipid metabolism and immune regulation. By inhibiting pro-inflammatory signaling cascades like NF-κB and MAPK while simultaneously activating the Nrf2-dependent antioxidant response, this compound effectively dampens inflammation in various cell types. The detailed understanding of its biosynthesis and mechanisms of action, as outlined in this guide, provides a solid foundation for further research and the development of novel therapeutic strategies for inflammatory diseases.

References

- 1. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolism of oxidized linoleic acid by glutathione transferases: peroxidase activity toward 13-hydroperoxyoctadecadienoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 8. Metabolism of oxidized linoleic acid: characterization of 13-hydroxyoctadecadienoic acid dehydrogenase activity from rat colonic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The octadecanoids: an emerging class of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. escholarship.org [escholarship.org]

- 14. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

13-Oxo-ODE: An Endogenous Ligand for Nuclear Receptors – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-Oxo-9,11-octadecadienoic acid (13-Oxo-ODE) is an oxidized metabolite of linoleic acid that has emerged as a significant endogenous ligand for nuclear receptors, particularly the peroxisome proliferator-activated receptors (PPARs). This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with these receptors, its biosynthetic pathway, and its functional implications. Detailed experimental protocols for key assays and quantitative data on its activity are presented to facilitate further research and drug development efforts in areas such as inflammation, metabolic diseases, and cancer.

Introduction

Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate a wide array of physiological processes, including metabolism, development, and immunity. The identification of endogenous ligands for these receptors is crucial for understanding their biological roles and for the development of novel therapeutics. This compound, a derivative of the essential fatty acid linoleic acid, has been identified as a naturally occurring ligand that modulates the activity of PPARα and PPARγ, establishing it as a key signaling molecule in various cellular contexts.

Biosynthesis of this compound

This compound is synthesized from linoleic acid through a series of enzymatic reactions. The initial step involves the oxidation of linoleic acid to 13-hydroxyoctadecadienoic acid (13-HODE) by the enzyme 12/15-lipoxygenase (LOX). Subsequently, 13-HODE is dehydrogenated to form this compound. This conversion is catalyzed by 13-HODE dehydrogenase.[1]

Figure 1: Biosynthetic Pathway of this compound.

Interaction with Nuclear Receptors

This compound has been demonstrated to be a ligand for both PPARα and PPARγ, influencing their transcriptional activity.

PPARγ Activation

This compound is recognized as an endogenous ligand for PPARγ.[1] Binding of this compound to PPARγ induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and subsequent regulation of target gene expression. This interaction is associated with anti-inflammatory effects, as evidenced by the reduction of pro-inflammatory cytokines like IL-8 in human colonic epithelial cells.[1]

PPARα Activation

In addition to its effects on PPARγ, this compound is a potent activator of PPARα.[2][3] Studies have shown that this compound can induce PPARα-mediated gene expression in a dose-dependent manner. This activation is linked to the regulation of lipid metabolism, including the expression of genes involved in fatty acid oxidation.

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound with PPARα and PPARγ. While direct binding affinity constants (Kd or Ki) are not extensively reported in the literature, functional activation data provides valuable insights into its potency.

Table 1: Functional Activation of PPARγ by this compound

| Parameter | Value | Cell Type/Assay System | Reference |

| Activation Concentration | Moderately activated at 0.6 µM | Not specified |

Table 2: Functional Activation of PPARα by this compound

| Parameter | Observation | Cell Type/Assay System | Reference |

| Relative Potency | More potent activator than 9-oxo-ODA and conjugated linoleic acid (CLA) | Luciferase Reporter Assay | |

| Activation Profile | Dose-dependent increase in luciferase activity | Luciferase Reporter Assay |

Table 3: Effect of this compound on PPARα Target Gene Expression in Mouse Primary Hepatocytes

| Target Gene | Effect | Treatment Concentration | Reference |

| CPT1a, AOX, FAT, ACS, UCP2 | Significant increase in mRNA expression | 20 µM |

Signaling Pathway

Upon binding to its ligand, such as this compound, PPAR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Figure 2: General Signaling Pathway of PPAR Activation by this compound.

Experimental Protocols

PPAR Luciferase Reporter Gene Assay

This assay is used to quantify the ability of a test compound to activate PPAR transcriptional activity.

Workflow Diagram:

Figure 3: Workflow for a PPAR Luciferase Reporter Gene Assay.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Plate a suitable mammalian cell line (e.g., HEK293T, CV-1) in a 96-well plate.

-

Transfect the cells with three plasmids:

-

An expression vector for the ligand-binding domain (LBD) of human or mouse PPARα or PPARγ fused to the GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

-

A plasmid expressing Renilla luciferase as an internal control for transfection efficiency and cell viability.

-

-

Incubate the cells for 24 hours post-transfection.

-

-

Compound Treatment:

-